N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is characterized by a sophisticated arrangement of functional groups that contribute to its chemical reactivity and potential biological activity. The compound features an indole ring system at its core, which serves as the fundamental structural motif shared across this class of molecules. The indole nucleus contains a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, providing both aromatic stability and electron-rich character that influences the compound's interaction profile with biological targets.
The oxoacetamide functionality represents a critical structural element that distinguishes this compound from simpler indole derivatives. Related compounds in the literature, such as N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide, demonstrate molecular weights of approximately 278.30 grams per mole with molecular formula C17H14N2O2. The addition of the ethyl group to the nitrogen atom in this compound would increase the molecular weight and alter the steric environment around the amide nitrogen. The presence of both benzyl and ethyl substituents on the amide nitrogen creates a tertiary amide configuration, which has significant implications for the compound's conformational flexibility and hydrogen bonding potential.
The stereochemical features of this molecular architecture are influenced by the rotational barriers around key bonds, particularly the carbon-nitrogen bond of the amide group and the connection between the indole ring and the glyoxyl moiety. Crystallographic studies of related compounds, such as N-benzyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide, reveal specific conformational preferences that arise from intramolecular interactions and crystal packing forces. The molecular structure demonstrates that the indole ring system maintains planarity, while the substituents on the amide nitrogen can adopt various orientations depending on the local chemical environment.
The three-dimensional arrangement of atoms in this compound class has been extensively studied through X-ray crystallography. For instance, N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide exhibits specific bond lengths and angles that reflect the electronic influence of substituents on the overall molecular geometry. The presence of electron-withdrawing or electron-donating groups on either the indole ring or the amide nitrogen significantly affects the electron density distribution throughout the molecule, influencing both chemical reactivity and biological activity.
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations provide essential insights into the electronic properties of indole-3-yl oxoacetamide derivatives, offering detailed information about molecular orbital distributions, energy levels, and reactivity patterns. Density functional theory calculations performed on related compounds reveal important electronic characteristics that govern chemical behavior and biological activity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies serve as fundamental descriptors of electron-donating and electron-accepting capabilities, respectively.
Computational analysis of similar indole-containing compounds demonstrates that the frontier molecular orbital energy gap significantly influences chemical reactivity and biological activity. The calculated energy values for related structures show HOMO energies around -0.26751 electron volts and LUMO energies near -0.18094 electron volts, resulting in energy gaps of approximately -0.08657 electron volts. These relatively small energy gaps indicate high chemical reactivity and enhanced polarizability, characteristics that are advantageous for biological activity and drug-target interactions.
The molecular electrostatic potential maps calculated for indole-3-yl oxoacetamide derivatives reveal distinct regions of electron density that influence intermolecular interactions. The indole nitrogen and carbonyl oxygen atoms typically exhibit negative electrostatic potential, making them favorable sites for electrophilic attack and hydrogen bond formation. Conversely, the aromatic hydrogen atoms and amide hydrogen display positive electrostatic potential, facilitating nucleophilic interactions and hydrogen bond donation.
Chemical reactivity parameters derived from quantum chemical calculations provide quantitative measures of molecular behavior. The chemical hardness, chemical potential, electrophilicity index, and chemical softness values offer insights into the compound's tendency to participate in various chemical reactions. For related indole derivatives, these parameters indicate soft molecular character with high polarizability, suggesting favorable binding interactions with biological macromolecules. The electrophilicity index values typically exceed 0.5 electron volts, indicating strong electrophilic character and enhanced binding affinity with biomolecular targets.
The electronic distribution analysis reveals that HOMO orbitals in indole-3-yl oxoacetamide derivatives are primarily localized on the indole nitrogen atom and extend partially onto the aromatic ring system. This distribution pattern influences the compound's ability to participate in electron transfer processes and coordinate with metal centers. The LUMO orbitals generally span the entire molecular framework but show enhanced density near electronegative atoms, particularly the carbonyl oxygens and indole nitrogen.
Comparative Analysis with Related Indole-3-yl Oxoacetamide Derivatives
The structural diversity within the indole-3-yl oxoacetamide family provides valuable opportunities for comparative analysis and structure-activity relationship development. N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide serves as a fundamental reference compound with molecular formula C17H14N2O2 and molecular weight 278.30 grams per mole. This compound features a single benzyl substituent on the amide nitrogen and represents the simplest member of the N-benzylated series.
Comparison with N-benzyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide reveals the influence of N-methylation on the indole ring system. This derivative demonstrates altered electronic properties and conformational preferences due to the electron-donating effect of the methyl group and the resulting change in indole nitrogen hybridization. The molecular weight increases to 292.3 grams per mole with molecular formula C18H16N2O2, reflecting the additional methyl substitution.
The introduction of electron-withdrawing substituents on the indole ring, as exemplified by N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide, significantly alters the electronic properties and reactivity profile. This compound exhibits molecular formula C17H13N3O4 and molecular weight 323.30 grams per mole, with the nitro group serving as a strong electron-withdrawing substituent that influences the entire molecular electronic distribution. The presence of the nitro group enhances the electrophilicity of the indole ring system and modifies the compound's interaction potential with biological targets.
Extended conjugation systems, such as those found in N-benzyl-N-ethyl-2-(2-naphthalen-2-yl-1H-indol-3-yl)-2-oxoacetamide, demonstrate how aromatic substitution patterns affect molecular properties. This compound features molecular formula C29H24N2O2 and molecular weight 432.5 grams per mole, representing a significant increase in molecular complexity and hydrophobic character. The naphthalen-2-yl substitution creates an extended aromatic system that influences both electronic properties and three-dimensional molecular shape.
Structural modifications in the side chain, as observed in compounds like 2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide, illustrate the importance of substituent selection for biological activity optimization. These derivatives maintain the core indole-3-yl oxoacetamide scaffold while introducing different hydrophobic and hydrophilic balance through varied side chain composition. The methoxypropyl substitution provides both increased molecular weight and altered polarity compared to simpler alkyl or aryl substituents.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide | C17H14N2O2 | 278.30 | Single benzyl substitution |
| N-benzyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide | C18H16N2O2 | 292.30 | N-methylated indole |
| N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide | C17H13N3O4 | 323.30 | Nitro-substituted indole |
| N-benzyl-N-ethyl-2-(2-naphthalen-2-yl-1H-indol-3-yl)-2-oxoacetamide | C29H24N2O2 | 432.50 | Extended aromatic system |
The comparative analysis reveals that subtle structural modifications within the indole-3-yl oxoacetamide framework can produce significant changes in physicochemical properties and biological activity profiles. The indole-3-glyoxylamide scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives demonstrating anticancer, antimicrobial, and antiparasitic activities. The versatility of this molecular framework allows for systematic optimization of drug-like properties through strategic substitution patterns on both the indole ring system and the amide nitrogen atom.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-21(13-14-8-4-3-5-9-14)19(23)18(22)16-12-20-17-11-7-6-10-15(16)17/h3-12,20H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTCNWDWHFJXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of an indole derivative with benzyl and ethyl amines under specific conditions. One common method involves the acylation of the indole derivative with an acyl chloride, followed by the introduction of the benzyl and ethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; often in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted indole compounds.
Scientific Research Applications
Chemistry
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide serves as a building block for the synthesis of more complex organic molecules. Its structure allows chemists to modify it further to explore new chemical entities with potential applications in various fields.
Biology
The compound has been studied for its biological activities , particularly its potential as an antimicrobial and anticancer agent . Research indicates that indole derivatives can interact with various biological targets, influencing cellular pathways and exhibiting therapeutic effects.
Medicine
This compound is being investigated for its potential use in drug development. Its ability to target specific biological pathways makes it a candidate for treating diseases such as cancer. Studies have shown promising results in vitro, indicating that this compound may inhibit tumor growth and induce apoptosis in cancer cells.
Industry
In industrial applications, this compound is explored for its utility in producing specialty chemicals and materials. Its unique properties make it valuable in developing novel materials with specific functionalities.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of indole derivatives, including this compound. For instance, research has demonstrated that compounds within this class exhibit significant cytotoxicity against various cancer cell lines, including colon and lung cancer cells . These findings underscore the need for further investigation into their efficacy and safety profiles for potential clinical applications.
Antimicrobial Properties
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Studies suggest that indole derivatives can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The benzyl and ethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-ethyl-2-(7-methyl-8-oxo-2-phenyl-purin-9-yl)acetamide
- N-benzyl-2-(1,1-dioxido-3-oxo-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide
Uniqueness
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to its specific structural features, such as the indole core and the presence of both benzyl and ethyl groups. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Biological Activity
N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has attracted attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant studies and data.
Chemical Structure and Synthesis
This compound features an indole core, which is known for its diverse biological activities. The synthesis typically involves the acylation of an indole derivative with benzyl and ethyl amines under controlled conditions, often using solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against solid tumors such as colorectal and lung cancers. A patent describes its effectiveness in inhibiting tumor growth, indicating that it may act through mechanisms that induce apoptosis in cancer cells .
Table 1: Anticancer Activity Data
| Study | Tumor Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Colon | 15.5 | Induces apoptosis via caspase activation | |
| Lung | 20.3 | Inhibits cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of indole-based compounds exhibit significant activity against various bacterial strains. For instance, derivatives similar to this compound showed promising results against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa at low concentrations .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-benzyl-N-ethyl... | S. aureus | 0.88 µg/mm² |
| N-benzyl-N-ethyl... | P. aeruginosa | 0.44 µg/mm² |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole structure allows for binding to various enzymes and receptors, which can modulate their activity. Notably, the compound's benzyl and ethyl groups enhance its binding affinity, making it a suitable candidate for drug development .
Case Studies
Several case studies illustrate the compound's potential in clinical applications:
- Colorectal Cancer Study : A preclinical study demonstrated that treatment with this compound significantly reduced tumor size in mouse models of colorectal cancer, showcasing a tumor suppression rate exceeding 70% compared to control groups .
- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of resistant bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide?
- Methodology : The compound is typically synthesized via a two-step process: (1) condensation of indole-3-glyoxylic acid derivatives with benzyl/ethyl amines under reflux conditions (e.g., in ethanol or DMF), and (2) purification via recrystallization (methanol or ethanol). Reaction progress is monitored using TLC (silica gel, ethyl acetate/hexane), and purity is confirmed via melting point analysis and spectroscopic techniques (¹H NMR, IR) .
- Example : In related indole-acetamide syntheses, refluxing at 80–100°C for 4–8 hours with NaH as a base yielded products with >70% purity after recrystallization .
Q. How is the compound characterized structurally?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on indole proton environments (e.g., H-3 indole proton at δ 7.0–7.5 ppm) and benzyl/ethyl substituents (N-CH2 resonances at δ 3.5–4.5 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and amide N-H stretches at ~3300 cm⁻¹ .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C19H19N2O2: 307.1446) .
Q. What preliminary biological screening methods are used for this compound?
- Methodology :
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF7) with IC50 calculations .
- Antimicrobial testing : Broth microdilution against ESKAPE pathogens (e.g., S. aureus MIC ≤ 25 µg/mL) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Methodology :
- Substituent variation : Replace benzyl/ethyl groups with bulkier (e.g., adamantyl) or electron-withdrawing groups (e.g., nitro) to modulate receptor binding .
- Bioisosteric replacement : Substitute the indole ring with benzimidazole or oxadiazole to improve metabolic stability .
Q. How to resolve contradictions in crystallographic data for this compound?
- Methodology :
- SHELX refinement : Use twin refinement (TWIN/BASF commands) for twinned crystals and high-resolution data (≤1.0 Å) to resolve disorder .
- DFT calculations : Compare experimental bond lengths/angles (e.g., C=O at 1.21 Å) with theoretical models to validate conformers .
Q. What strategies address discrepancies in biological activity across studies?
- Methodology :
- Assay standardization : Normalize cell culture conditions (e.g., serum concentration, passage number) to reduce variability .
- Metabolic profiling : Use LC-MS to identify active metabolites that may explain divergent results (e.g., hydroxylated derivatives) .
Q. How to optimize synthetic yield while minimizing byproducts?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
